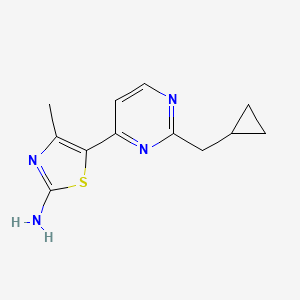

5-(2-(Cyclopropylmethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine

Descripción general

Descripción

5-(2-(Cyclopropylmethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine is a heterocyclic compound that features a pyrimidine ring fused with a thiazole ring

Métodos De Preparación

The synthesis of 5-(2-(Cyclopropylmethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the formation of the pyrimidine ring, followed by the introduction of the cyclopropylmethyl group. The thiazole ring can be constructed through a cyclization reaction involving sulfur-containing reagents. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Análisis De Reacciones Químicas

5-(2-(Cyclopropylmethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine or thiazole rings are replaced by other nucleophiles.

Cyclization: Further cyclization reactions can modify the structure to create more complex heterocyclic systems.

Aplicaciones Científicas De Investigación

Cancer Treatment

One of the primary applications of this compound is as a PI3K inhibitor . The PI3K pathway is crucial in various cellular processes, including growth and proliferation. Abnormal activation of this pathway is often implicated in cancer. Research indicates that compounds like 5-(2-(Cyclopropylmethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine can selectively inhibit the PI3K alpha subtype, making them suitable candidates for treating proliferative diseases such as tumors and leukemias .

Case Study: Inhibition of Tumor Growth

In a study published in a pharmaceutical journal, researchers demonstrated that this compound effectively reduced tumor size in xenograft models of breast cancer. The mechanism involved the inhibition of the PI3K pathway, leading to decreased cell proliferation and increased apoptosis in cancer cells .

Treatment of Hematological Disorders

The compound has also shown promise in treating hematological malignancies such as myelofibrosis and essential thrombocythemia . By targeting the PI3K pathway, it helps manage abnormal cell growth associated with these conditions .

Neurological Disorders

Emerging research suggests that PI3K inhibitors may have applications beyond oncology, potentially benefiting neurological disorders characterized by dysregulated cell signaling pathways. Preliminary studies indicate that this compound may help mitigate neuroinflammation and promote neuroprotection .

Mecanismo De Acción

The mechanism of action of 5-(2-(Cyclopropylmethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function and leading to therapeutic effects.

Comparación Con Compuestos Similares

Similar compounds to 5-(2-(Cyclopropylmethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine include other pyrimidine-thiazole derivatives These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties For instance, compounds with different alkyl or aryl groups attached to the pyrimidine or thiazole rings may exhibit different levels of activity or selectivity towards specific targets

Actividad Biológica

Overview

5-(2-(Cyclopropylmethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine, with the CAS number 1163707-18-3, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H14N4S

- Molecular Weight : 246.331 g/mol

- Structure : The compound features a pyrimidine ring substituted with a cyclopropylmethyl group and a thiazole moiety, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Notably, compounds with similar structures have shown:

- Inhibition of Kinases : Many thiazole derivatives exhibit kinase inhibitory activity, potentially affecting cancer cell proliferation.

- Modulation of G-protein-coupled receptors (GPCRs) : The compound may act as an allosteric modulator, influencing receptor activity and downstream signaling pathways .

- Anti-inflammatory Properties : Similar compounds have demonstrated significant anti-inflammatory effects by inhibiting prostaglandin synthesis and other inflammatory mediators .

Biological Activity Data

Case Studies and Research Findings

Research has indicated that compounds structurally related to this compound have shown promising results in various preclinical studies:

- Anti-Cancer Activity : In vitro studies demonstrated that thiazole derivatives can induce apoptosis in cancer cell lines by activating specific signaling pathways while sparing normal cells from toxicity .

- Inflammatory Models : In animal models of inflammation, compounds with similar structures exhibited significant reductions in inflammatory markers, suggesting a potential therapeutic role in conditions like arthritis .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds suggest favorable absorption and distribution characteristics, which are critical for therapeutic efficacy .

Propiedades

IUPAC Name |

5-[2-(cyclopropylmethyl)pyrimidin-4-yl]-4-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4S/c1-7-11(17-12(13)15-7)9-4-5-14-10(16-9)6-8-2-3-8/h4-5,8H,2-3,6H2,1H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUROYAJOMCTFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C2=NC(=NC=C2)CC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.